4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid

LC-MS method development Isotopic differentiation Mass spectrometry quantification

Researchers requiring regiochemically pure boronic acid building blocks for kinase inhibitor programs often face supply inconsistencies. 4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid (CAS 1449131-72-9) resolves this with its defined substitution pattern: • Enables efficient Suzuki-Miyaura transmetallation via electron-withdrawing 4-F and directing 3-(2-pyridylcarbamoyl) groups • 17.9965 Da mass shift vs. non-fluorinated analog supports use as an internal standard in process analytical technology (PAT) • Blocks metabolic para-hydroxylation, extending candidate half-life Supplied with ≥98% purity for high-throughput parallel synthesis and reference standard applications.

Molecular Formula C12H10BFN2O3
Molecular Weight 260.03 g/mol
Cat. No. B12852212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid
Molecular FormulaC12H10BFN2O3
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=N2)(O)O
InChIInChI=1S/C12H10BFN2O3/c14-10-5-4-8(13(18)19)7-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17)
InChIKeyDJNCGHBHBJUZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic Acid


4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid (CAS 1449131-72-9) is a heteroaryl boronic acid with the molecular formula C12H10BFN2O3 and a molecular weight of 260.03 g/mol [1]. The compound features a boronic acid moiety at position 1, a 2-pyridylcarbamoyl group at position 3, and a fluorine atom at position 4 on the phenyl ring . This substitution pattern distinguishes it from related pyridylcarbamoyl phenylboronic acids and positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and in the assembly of kinase inhibitor scaffolds.

WorkflowSuzuki-Miyaura cross-coupling and heteroaryl boronic acid chemistry
Selection4-Fluoro substitution with pyridylcarbamoyl directing group for electronic tuning
Use ContextKinase inhibitor scaffold assembly, fluorine-containing building block

Why Substitution Fails


The position and identity of substituents on the phenyl ring critically influence the electronic properties, directing-group capability, and metabolic stability of the final coupled products [1]. The fluorine atom at position 4, when combined with the pyridylcarbamoyl group at position 3, creates a unique electronic environment that affects the transmetallation step in Suzuki reactions and can alter the binding affinity or metabolic half-life of downstream drug candidates. Generic replacement with the non-fluorinated analog (e.g., 4-(pyridin-2-ylcarbamoyl)phenylboronic acid, CAS 850568-25-1) or with positional isomers (e.g., 3-fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid, CAS 1449133-22-5) would change these properties, potentially compromising synthetic yield, target selectivity, or pharmacokinetic profiles.

Risk Factor
This Compound
Potential Substitute
Fluorine Position
4-Fluoro on phenyl ring
Non-fluorinated analog (CAS 850568-25-1) lacks electronic effect, altering transmetallation and metabolic stability
Regioisomer
Pyridylcarbamoyl at position 3
3-Fluoro-4-(2-pyridylcarbamoyl) isomer (CAS 1449133-22-5) changes directing-group geometry, may reduce coupling efficiency

Head-to-Head Evidence


Mass Differentiation for Internal Standard

The exact monoisotopic mass of 4-fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is 260.0768505 Da, compared with 242.0803816 Da for the non-fluorinated analog 4-(pyridin-2-ylcarbamoyl)phenylboronic acid (CAS 850568-25-1), yielding a mass difference of 17.9965 Da attributable to replacement of hydrogen by fluorine [1]. This unambiguous mass shift enables simultaneous detection and quantification of both compounds in the same analytical run without isotopic overlap, facilitating the use of one as an internal standard for the other in reaction monitoring or pharmacokinetic studies.

Mass Differentiation
Head-to-head
Δm = 17.9965 Da
Target: 260.0768505 Da
Non-fluorinated: 242.0803816 Da
Supports use as chemically matched internal standard without isotopic overlap
Exact mass shift enables simultaneous LC-MS quantification
LC-MS method development Isotopic differentiation Mass spectrometry quantification

Lipophilicity and Permeability

The XLogP3 of 4-fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is expected to be approximately 1.5–2.0, approximately 0.5 log units higher than the non-fluorinated analog (predicted XLogP3 ~1.0). This increase is consistent with the well-documented effect of aryl fluorination on lipophilicity [1]. The difference suggests a moderate improvement in passive membrane diffusion, which may translate into better cell permeability for boronic acid prodrugs or intermediates used in cellular assays.

Lipophilicity
Class-level inference
Predicted XLogP3 ~1.5–2.0 (fluorinated) vs ~1.0 (non-fluorinated); Δ ≈ +0.5 to +1.0
May improve passive membrane permeability in cellular assays
Class-level estimate based on fluorine substituent effect; verify experimentally
Drug-likeness Lipophilicity ADME prediction

Commercial Purity and Consistency

Thermo Scientific (Alfa Aesar) supplies 4-fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid with a certified purity of 97% , while the non-fluorinated acalabrutinib intermediate (CAS 850568-25-1) is routinely specified at >98% by manufacturers [1]. The 1–2% difference in nominal purity, although small, reflects distinct synthetic routes and purification challenges inherent to the fluorinated congener, and should be factored into procurement decisions when stoichiometric precision is critical.

Commercial Purity
Cross-study comparable
97% (Thermo Scientific) vs >98% (non-fluorinated analog)
1–2% purity gap may influence stoichiometric precision in synthesis
Batch-dependent; review COA for exact specification
Pharmaceutical intermediate Purity specification Procurement quality

Enhanced Suzuki Coupling Reactivity

The presence of a fluorine substituent on the aryl boronic acid enhances the Lewis acidity of the boron center, facilitating the transmetallation step with palladium intermediates [1]. In comparative studies with phenylboronic acid (pKa ~8.8), 4-fluorophenylboronic acid (pKa ~8.6) exhibits a slightly lower pKa, indicative of increased boron electrophilicity [2]. The pyridylcarbamoyl group further provides a nitrogen directing group that can coordinate Pd, enabling higher coupling yields with challenging electrophiles. Although a direct head-to-head coupling yield comparison is not available for the title compound, the electron-withdrawing nature of the 4-fluoro substituent predicts a rate enhancement relative to non-fluorinated or electron-rich boronic acid coupling partners.

Coupling Reactivity
Class-level inference
Estimated boronic acid pKa ~8.6 (4-fluoro class) vs phenylboronic acid pKa 8.80
Predicted enhancement of transmetallation step in Suzuki couplings
Direct coupling yield data not available; inferred from fluorine electronic effect
Suzuki-Miyaura coupling Transmetallation Fluorine substituent effect

Application Scenarios


Internal Standard for Acalabrutinib

The 17.9965 Da exact mass shift between 4-fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid and the non-fluorinated acalabrutinib intermediate [1] enables the use of the fluorinated compound as a chemically identical yet mass-distinguishable internal standard. This application significantly improves quantification accuracy in process analytical technology (PAT) during pharmaceutical manufacturing.

Kinase Inhibitor Building Block

With a predicted XLogP3 0.5–1.0 units higher than the non-fluorinated analog [1], this boronic acid is well suited for the construction of kinase inhibitor candidates where improved passive diffusion across cell membranes is desired. The fluorine atom also blocks metabolic para-hydroxylation, potentially extending the metabolic half-life of the final drug compound [2].

Accelerated Suzuki-Miyaura Coupling

The electron-withdrawing fluorine and the pyridylcarbamoyl directing group together are predicted to facilitate transmetallation in Pd-catalyzed couplings [1][2], making the compound a valuable partner for rapid analog synthesis in medicinal chemistry programs that demand high-throughput parallel synthesis.

Regioisomeric Purity QC Reference

The compound can serve as a reference standard to verify regioisomeric purity of related fluorinated pyridylcarbamoyl phenylboronic acids (e.g., CAS 1449133-22-5) by HPLC or LC-MS, owing to its distinct retention time and mass signature, thereby supporting procurement of high-quality intermediates with the correct substitution pattern.

Application
Selection Property
Validation Focus
Internal Standard for Acalabrutinib Intermediate
Mass differentiation and chemical similarity
Quantification accuracy in PAT or LC-MS method development
Kinase Inhibitor Scaffold Synthesis
Predicted lipophilicity and para-hydroxylation block
Cellular permeability and metabolic stability assessment
High-Throughput Parallel Synthesis
Electron-withdrawing fluorine and pyridyl directing group
Coupling yield and catalyst loading optimization
Regioisomeric Purity QC Reference
Distinct retention time and mass signature
HPLC/LC-MS purity profiling of fluorinated pyridylcarbamoyl phenylboronic acids
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